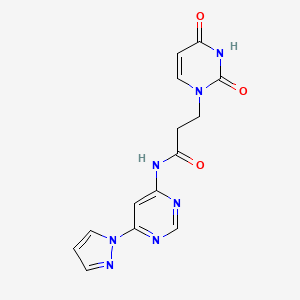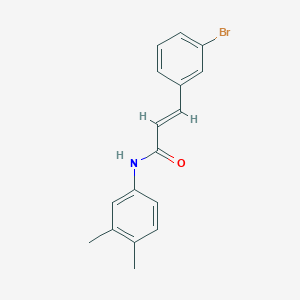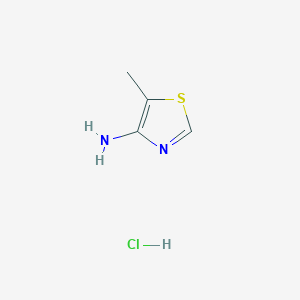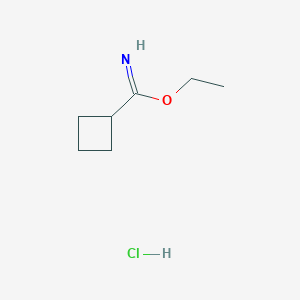![molecular formula C23H17F3N4O3 B2931925 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-00-3](/img/structure/B2931925.png)
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of trifluoromethylpyridine (TFMP) and imidazopyridine . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . Imidazopyridine is a fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Synthesis and Biological Activities
A significant area of research involving 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide and its derivatives is centered on their synthesis and evaluation for biological activities. These compounds have been synthesized through various methods and evaluated for their potential in antimicrobial, anticandidal, and antioxidant activities. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridine derivatives and evaluated their anticandidal activities against various Candida species, showing some compounds exhibit significant activity (Kaplancıklı et al., 2008). Another research focus has been on the antioxidant properties of these compounds, highlighting their potential in combating oxidative stress-related diseases (Bassyouni et al., 2012).
Molecular Docking and Anticancer Potential
Research has also explored the anticancer potential of imidazo[1,2-a]pyridine derivatives through molecular docking studies and in vitro screenings. Some studies have synthesized novel derivatives and assessed their interaction with target proteins involved in cancer cell proliferation, demonstrating promising binding energies and potential as anticancer agents (Flefel et al., 2018). These findings suggest that specific derivatives of 2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide could serve as leads for the development of new anticancer therapies.
Fluorescent Sensing and Optical Properties
Another intriguing application is the development of fluorescent sensors based on imidazo[1,2-a]pyridine derivatives for detecting metal ions. One study highlighted the synthesis of a fluorescent sensor exhibiting high sensitivity and selectivity towards Al3+ ions, demonstrating its potential in environmental monitoring and biochemical assays (Li & Xiao, 2016). The exploration of optical properties of these derivatives also contributes to the development of novel materials with potential applications in optoelectronics and sensing technologies.
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3/c1-33-18-8-5-14(6-9-18)19-13-30-12-16(7-10-20(30)27-19)22(32)29-28-21(31)15-3-2-4-17(11-15)23(24,25)26/h2-13H,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPAIZXOXCRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)




![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931859.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)
